Cytotoxic Potency in SK-N-SH Neuroblastoma Cells: F281 vs PB28 Head-to-Head
In a direct head-to-head comparison within the same experimental system, F281 demonstrated a 124-fold greater cytotoxic potency than its parent compound PB28 in SK-N-SH human neuroblastoma cells. F281 was designed by replacing the 5-methoxytetraline moiety of PB28 with a carbazole nucleus—a bioisosteric substitution predicted not to substantially alter receptor binding affinity. Despite this prediction, F281 (after 24 h incubation) exhibited an EC₅₀ of 65.4 nM, whereas PB28 showed an EC₅₀ of 8.13 μM [1]. This ~124-fold potency enhancement was accompanied by a mechanistically distinct Ca²⁺ mobilization profile: F281 induced Ca²⁺ efflux from both mitochondria and the endoplasmic reticulum via InsP₃ receptor opening, while PB28 suppresses Ca²⁺ signalling [1].
| Evidence Dimension | Cytotoxic potency (EC₅₀) in SK-N-SH human neuroblastoma cells after 24 h incubation |
|---|---|
| Target Compound Data | EC₅₀ = 65.4 nM |
| Comparator Or Baseline | PB28: EC₅₀ = 8.13 μM (8,130 nM) |
| Quantified Difference | 124-fold greater potency (F281 vs PB28); ΔEC₅₀ = 8,064.6 nM |
| Conditions | SK-N-SH human neuroblastoma cell line; 24 h incubation; Cell Calcium 2009, Cassano et al. |
Why This Matters
A 124-fold potency difference between two compounds differing by a single bioisosteric replacement invalidates the assumption that sigma-2 ligands with similar binding affinity produce equivalent cellular outcomes, directly informing compound selection for neuroblastoma apoptosis studies.
- [1] Cassano G, Gasparre G, Niso M, Contino M, Scalera V, Colabufo NA. F281, synthetic agonist of the sigma-2 receptor, induces Ca2+ efflux from the endoplasmic reticulum and mitochondria in SK-N-SH cells. Cell Calcium. 2009 Apr;45(4):340-5. doi: 10.1016/j.ceca.2008.12.005. F281 EC50 = 65.4 nM; PB28 EC50 = 8.13 μM in SK-N-SH cells after 24 h. View Source
